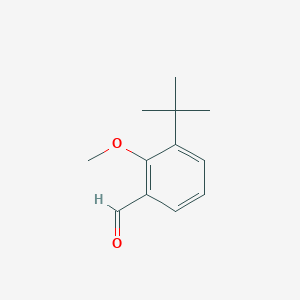

3-Methyl-6-hydroxy-8-methoxy-3,4-dihydroisocoumarin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

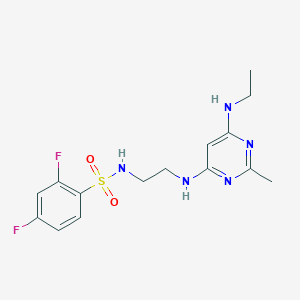

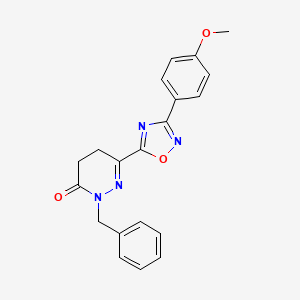

“3-Methyl-6-hydroxy-8-methoxy-3,4-dihydroisocoumarin” is a type of isocoumarin . Isocoumarins are prevalent in numerous natural products that exhibit a wide range of biological activities . They represent one of the privileged structures for the development of natural product-inspired compounds of potential biological interest .

Synthesis Analysis

The synthesis of isocoumarins has been achieved through either traditional or transition-metal catalyzed reactions . Among the metal-catalyzed reactions, the use of Cu, Pd, Ag, Ru, Rh, or Ir salts/complexes for the construction of the isocoumarin ring are noteworthy . Apart from preparing a variety of isocoumarins, synthesis of naturally occurring and bioactive isocoumarins have been carried out by using cutting edge technologies .Molecular Structure Analysis

The molecular formula of “3-Methyl-6-hydroxy-8-methoxy-3,4-dihydroisocoumarin” is C11H12O4 . The structure specifics of the isocoumarin motif itself, the possibilities for its chemical transformation, the variety and biological role of natural isocoumarins and 3,4-dihydroisocoumarins, and their valuable pharmacological properties could hardly escape the attention of researchers .Chemical Reactions Analysis

The chemical reactions of isocoumarins involve various aspects of the chemistry of isocoumarin derivatives . For example, an amide bond was formed between the NH2 group of L-phenylalanine tert-butyl ester and the COOH group of racemic 8-hydroxy-3-methyl-3,4-dihydroisocoumarin-7-carboxylic acid via activated N-hydroxybenzotriazole ester .Aplicaciones Científicas De Investigación

Production and Isolation

3-Methyl-6-hydroxy-8-methoxy-3,4-dihydroisocoumarin has been produced and isolated from Aspergillus caespitosus cultured on autoclaved cracked yellow field corn. The compound was extracted and purified using silica gel columns, yielding high-purity crystals (Schroeder & Stipanovic, 1975).

Synthesis and Toxicity Studies

The compound has been synthesized and its toxicity evaluated. The toxicity of this compound, along with other dihydroisocoumarins, was tested on Chinese hamster cells, considering factors like the presence of hydroxyl groups and the stereochemistry of the dihydroisocoumarin (Superchi et al., 1993).

Asymmetric Synthesis

There have been studies focusing on the asymmetric synthesis of 3-substituted 8-hydroxy-3,4-dihydroisocoumarins. This involves reactions like the laterally lithiated (S)-4-isopropyl-2-(2-methoxy-6-methylphenyl)oxazoline with p-tolualdehyde, leading to the production of optically active 3,4-dihydroisocoumarin natural products (Uchida, Fukuda & Iwao, 2007).

Antifungal and Antibacterial Properties

Studies have shown that certain dihydroisocoumarins possess antifungal and antibacterial properties, particularly towards gram-positive bacteria. This includes compounds like 3,5-dimethyl-8-hydroxy-7-methoxy-3,4-dihydroisocoumarin isolated from Cytospora eucalypticola (Kokubun et al., 2003).

Anti-inflammatory and Cytotoxic Agents

There is research indicating the potential of certain dihydroisocoumarins as anti-inflammatory and cytotoxic agents. For instance, compounds from the Xylaria sp. fungus showed properties of reducing nitric oxide production in LPS-stimulated cells and exhibited cytotoxicity against specific cell lines (Patjana et al., 2019).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

6-hydroxy-8-methoxy-3-methyl-3,4-dihydroisochromen-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-6-3-7-4-8(12)5-9(14-2)10(7)11(13)15-6/h4-6,12H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGUHOBJSLARYHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C(=CC(=C2)O)OC)C(=O)O1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-6-hydroxy-8-methoxy-3,4-dihydroisocoumarin | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2875187.png)

![2-Chloro-1-(1,7-dimethyl-2,6-dioxa-9-azaspiro[4.5]decan-9-yl)propan-1-one](/img/structure/B2875189.png)

![(5E)-2-mercapto-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazol-4(5H)-one](/img/structure/B2875195.png)

![3-[(4-bromophenyl)sulfonyl]-N-(4-ethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2875198.png)

![[3-(4-Methoxybutyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2875199.png)

![2-((6-fluorobenzo[d]thiazol-2-yl)amino)-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B2875203.png)